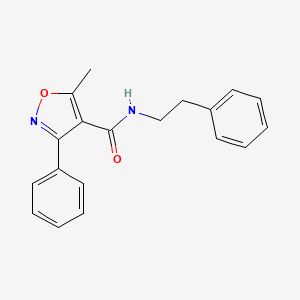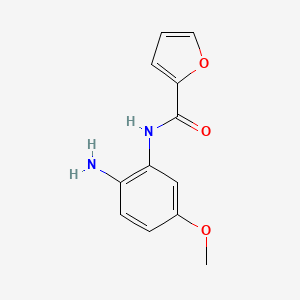![molecular formula C20H24N2O2 B5706360 3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as IPPB and is synthesized through a specific method that involves several steps. IPPB has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of IPPB is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. IPPB has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and seizures. IPPB has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
IPPB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. IPPB has also been shown to reduce seizures in animal models of epilepsy. In addition, IPPB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
IPPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. IPPB is also stable and can be stored for long periods of time. However, IPPB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. IPPB can also have variable effects depending on the dose and route of administration.
Orientations Futures
There are several future directions for the study of IPPB. One area of research is the development of new analogs of IPPB that have improved pharmacological properties. Another area of research is the investigation of the role of IPPB in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. IPPB may also have potential as a therapeutic agent in the treatment of cancer. Further research is needed to fully understand the mechanism of action of IPPB and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of IPPB involves several steps that require specific reagents and conditions. The first step involves the reaction of 4-(1-pyrrolidinyl)aniline with 3-isopropoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydride in dimethylformamide to obtain the final product, 3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. The synthesis method of IPPB has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
IPPB has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. IPPB has also been investigated for its potential in treating cancer, Alzheimer's disease, and Parkinson's disease. In addition, IPPB has been used as a tool in neuroscience research to study the role of certain neurotransmitters in the brain.
Propriétés
IUPAC Name |
3-propan-2-yloxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)24-19-7-5-6-16(14-19)20(23)21-17-8-10-18(11-9-17)22-12-3-4-13-22/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZBTTKDBCFKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yloxy)-N-[4-(pyrrolidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)
![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)
![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)



![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)




![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)